2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one
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Overview
Description
2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one typically involves the reaction of 2-chloro-4-methoxyphenol with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The intermediate product is then cyclized using a suitable oxidizing agent to form the phenoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The phenoxazine ring can be reduced to form dihydrophenoxazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include hydroxyl and carbonyl derivatives.
Reduction Reactions: Products include dihydrophenoxazine derivatives.
Scientific Research Applications
2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenol: A precursor in the synthesis of 2-Chloro-8-(chloromethyl)-4-methoxy-3H-phenoxazin-3-one.
Phenoxazine: The parent compound of the phenoxazine family.
2-Chloro-8-methyl-4-methoxy-3H-phenoxazin-3-one: A closely related compound with a methyl group instead of a chloromethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
62267-78-1 |
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Molecular Formula |
C14H9Cl2NO3 |
Molecular Weight |
310.1 g/mol |
IUPAC Name |
2-chloro-8-(chloromethyl)-4-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C14H9Cl2NO3/c1-19-14-12(18)8(16)5-10-13(14)20-11-3-2-7(6-15)4-9(11)17-10/h2-5H,6H2,1H3 |
InChI Key |
UWOXBZSIFGSBGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC3=C(O2)C=CC(=C3)CCl)C=C(C1=O)Cl |
Origin of Product |
United States |
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